Isonicotinic acid N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065557 | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-12-5 | |
| Record name | Isonicotinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13602-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-N-oxide-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for Isonicotinic Acid N Oxide
Synthetic Pathways and Reaction Conditions for Isonicotinic Acid N-Oxide
The creation of this compound can be achieved through several distinct synthetic routes, each with specific precursors and reaction environments.
Oxidation of Isonicotinic Acid Precursors
The most direct method for synthesizing this compound is through the oxidation of isonicotinic acid (also known as 4-pyridinecarboxylic acid) or its precursors. ontosight.ai This transformation involves the introduction of an oxygen atom onto the nitrogen of the pyridine (B92270) ring.
Common oxidizing agents for this purpose include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. ontosight.aiorgsyn.org A general procedure involves reacting pyridine with 40% peracetic acid, maintaining the temperature around 85°C. orgsyn.org Another established method is the oxidation of isonicotinic acid with hydrogen peroxide in acetic acid. google.com The synthesis of isonicotinic acid itself often starts from the oxidation of precursors like 4-picoline or 4-vinyl pyridines using agents such as nitric acid or a mix of nitric and sulfuric acids. chempanda.comgoogle.comresearchgate.net
A process for preparing 2,4-pyridinedicarboxylic acid starts with the oxidation of isonicotinic acid to this compound, which can be accomplished using hydrogen peroxide in acetic acid or with peracetic acid directly. google.com The reaction of isonicotinic acid with hydrogen peroxide and a molecular sieve catalyst has also been reported as a viable synthetic method. ripublication.com
Table 1: Oxidation Methods for this compound Precursors
| Precursor | Oxidizing Agent | Solvent/Conditions | Product | Reference |
| Isonicotinic Acid | Hydrogen Peroxide | Acetic Acid | This compound | google.com |
| Isonicotinic Acid | Peracetic Acid | - | This compound | ontosight.aigoogle.com |
| Isonicotinic Acid | m-CPBA | - | This compound | ontosight.ai |
| Pyridine | 40% Peracetic Acid | Maintained at 85°C | Pyridine-N-oxide | orgsyn.org |
| Isonicotinic Acid Amide | Organic Peracids | ~60°C | Isonicotinic acid-N-oxide Amide | google.com |
Derivatization from Isoniazid (B1672263) and Related Compounds
This compound is a known metabolite and derivative of isoniazid (isonicotinic acid hydrazide, INH), a primary drug used in the treatment of tuberculosis. benthamopen.comnih.gov The transformation can occur through both biological and chemical pathways.
In a notable biological conversion, the fungus Aspergillus niger has been shown to biotransform isoniazid into several metabolites, including isonicotinic acid and this compound. scispace.comresearchgate.net This represents the first reported isolation of this compound as a product of isoniazid biotransformation. researchgate.net The metabolism of isoniazid in biological systems can also lead to the formation of isonicotinic acid, which can then be oxidized to the N-oxide. inchem.org
Chemically, N-oxide derivatives can be synthesized from isoniazid hydrazones. For instance, various N'-[(E)-(substitutedphenyl)methylydene]pyridine-4-carbohydrazide-N-oxides have been synthesized by reacting the corresponding isoniazid hydrazone derivatives with m-chloroperoxybenzoic acid (m-CPBA) in acetone (B3395972) at low temperatures. jrespharm.comdergipark.org.tr The reaction is typically performed in the dark due to the light sensitivity of N-oxides. jrespharm.com
Furthermore, novel derivatives can be created by combining the structural features of isoniazid and other compounds. For example, new quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been synthesized through the reaction of corresponding aldehyde derivatives with isoniazid. unav.edu
Directed Synthesis of Substituted Isonicotinic Acid N-Oxides
The this compound structure can be further functionalized to create a variety of substituted derivatives. These directed syntheses allow for the introduction of specific chemical groups at defined positions on the pyridine ring, leveraging the activating nature of the N-oxide group.
One key transformation is cyanation. Researchers have reported a method for the direct synthesis of 2-cyano-isonicotinamide from this compound using zinc cyanide as the cyanation reagent. semanticscholar.org This reaction highlights the ability to introduce a cyano group at the C2 position, adjacent to the N-oxide. researchgate.net A multi-step process to produce 2,4-pyridinedicarboxylic acid also begins with this compound, which is first alkylated and then reacted with an alkali metal cyanide to form 2-cyanoisonicotinic acid. google.com
Another powerful technique is directed ortho-metallation. The addition of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to pyridine N-oxides at low temperatures can selectively generate an ortho-metallated species. diva-portal.org This intermediate can then be trapped with various electrophiles, enabling the synthesis of a wide range of 2-substituted pyridine N-oxides. diva-portal.org While not specific to this compound in the cited study, this methodology is broadly applicable to pyridine N-oxides for regioselective functionalization. diva-portal.org Additionally, palladium-catalyzed reactions have been developed for the arylation of Csp3–H bonds in aliphatic amides, using the pyridine N-oxide moiety as a directing group. acs.org
Stereoselective Synthesis Approaches for N-Oxide Compounds
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing its chiral derivatives, which are valuable as organocatalysts and ligands in asymmetric reactions. urfu.runih.govencyclopedia.pub
Significant progress has been made in the stereoselective synthesis of various pyridine N-oxide compounds. These methods often focus on creating axial chirality or controlling the stereochemistry of substituents added to the pyridine ring.
Reactions with Grignard Reagents : The addition of Grignard reagents to pyridine N-oxides can be performed stereoselectively. rsc.orgnih.govresearchgate.net For example, the reaction can yield trans-2,3-dihydropyridine N-oxides and trans-substituted piperidines with a high degree of regio- and stereoselectivity. nih.gov The use of chiral ligands, such as sparteine, can induce asymmetry in these reactions. rsc.org
Synthesis of Axially Chiral N-Oxides : Methods have been developed for the stereoselective synthesis of atropisomeric (axially chiral) bipyridine N,N′-dioxides through the oxidative coupling of monomeric chiral pyridine N-oxides. urfu.ru Similarly, highly enantioselective methods using bifunctional organocatalysts have been reported for constructing axially chiral isoquinoline (B145761) N-oxides. mdpi.com
Asymmetric Catalysis : Chiral heteroaromatic N-oxides are increasingly used as organocatalysts. nih.govencyclopedia.pub Their synthesis is a key area of research. For instance, chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts have been designed and synthesized for use in acylative dynamic kinetic resolution. acs.orgacs.org
These approaches demonstrate the broad potential for creating complex, optically active molecules based on the N-oxide scaffold.
Catalytic Approaches in this compound Synthesis
The use of catalysts, particularly heterogeneous catalysts, offers a more sustainable and efficient route for the N-oxidation of pyridine derivatives.
Molecular Sieve Catalysis in N-Oxidation
Redox molecular sieves containing titanium have emerged as effective heterogeneous catalysts for the N-oxidation of pyridines using hydrogen peroxide (H₂O₂) as a clean oxidant. rsc.org This approach avoids the use of costly reagents and simplifies catalyst separation and reuse. rsc.org
Titanium silicalite-1 (TS-1) is a well-studied catalyst for this transformation. rsc.orgdtu.dk Studies have shown that pyridines with electron-donating groups are oxidized rapidly to their corresponding N-oxides, whereas those with electron-withdrawing groups, such as the carboxylic acid in isonicotinic acid, require longer reaction times. rsc.org The solvent also plays a crucial role, with methanol, acetone, and acetonitrile (B52724) being more effective than dichloromethane (B109758) or chloroform (B151607) when using TS-1. rsc.org
To enhance catalytic activity, mesoporous TS-1 has been developed. dtu.dk Mesoporous TS-1 prepared by carbon-templating shows significantly higher activity for the oxidation of pyridine derivatives compared to conventional microporous TS-1. dtu.dk The improved performance is attributed to the enhanced transport of molecules through the mesopores, which overcomes diffusion limitations and prevents catalyst deactivation from product confinement. dtu.dk Other titanium-containing molecular sieves like TiMCM-41 and TiZSM-5 have also been successfully employed for the N-oxidation of various heterocyclic compounds. rsc.orgpsu.edu A reported synthesis for nicotinic acid N-oxide and this compound specifically utilizes a molecular sieve catalyst with dilute hydrogen peroxide at 60°C. ripublication.com
Table 2: Molecular Sieve Catalysis in N-Oxidation of Pyridine Derivatives
| Catalyst | Substrate Type | Oxidant | Key Findings | Reference |
| TS-1, TiZSM-5, TiMCM-41 | Substituted Pyridines | 30% H₂O₂ | Electron-donating groups accelerate the reaction. Methanol/acetone are effective solvents. | rsc.org |
| Molecular Sieve | Isonicotinic Acid | 30% H₂O₂ | Effective synthesis at 60°C. | ripublication.com |
| Mesoporous TS-1 | Pyridine Derivatives | Aqueous H₂O₂ | Carbon-templated mesoporous TS-1 is significantly more active than conventional TS-1. | dtu.dk |
| 5A Molecular Sieve | Pyridine | Hydrogen Peroxide | Acts as a carrier for the catalyst. | google.com |
Immobilized Catalysts for Pyridine N-Oxidation
The synthesis of pyridine N-oxides, including this compound, can be achieved through oxidation reactions where the use of immobilized or heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Research has demonstrated the utility of various supported catalysts for the oxidation of pyridines and other organic substrates.
One approach involves the use of polyoxometalates (POMs), which are known for their tunable acidity and redox properties, making them suitable for oxidation reactions. mdpi.com To enhance recyclability, these catalysts can be heterogenized through ionic immobilization on solid supports like modified Merrifield resin. mdpi.com This method creates recyclable catalytic systems that have been successfully used for epoxidation reactions, a process analogous to N-oxidation. mdpi.com
Another method reported for the synthesis of nicotinic acid N-oxide and this compound involves a molecular sieve catalyst. ripublication.com In a typical synthesis, the reaction is carried out by adding 30% dilute hydrogen peroxide to a mixture of the corresponding acid and the molecular sieve catalyst in water at an elevated temperature. ripublication.com The heterogeneous nature of the catalyst allows for its simple separation from the reaction mixture by filtration upon completion of the reaction. ripublication.com While various oxidizing agents and catalysts have been explored for pyridine N-oxidation, the use of immobilized systems represents a move towards more sustainable and efficient chemical processing. arkat-usa.org
Table 1: Examples of Heterogeneous/Immobilized Catalysts in Oxidation Reactions
| Catalyst System | Support/Form | Substrate Example | Oxidant | Key Finding | Reference |
|---|---|---|---|---|---|
| Polyoxometalates (POMs) | Functionalized Merrifield Resin | β-Myrcene, β-Caryophyllene | H₂O₂, TBHP | Enabled easy catalyst recovery and reuse for at least three cycles without significant loss of efficiency. | mdpi.com |
| Molecular Sieve | - | Nicotinic Acid | 30% H₂O₂ | Catalyst was easily separated by filtration after the reaction. | ripublication.com |
| Methyltrioxorhenium (MTO) | - | 3- and 4-substituted pyridines | 30% H₂O₂ | Catalytic amounts (0.2-0.5 mol%) gave high yields of the corresponding N-oxides. | arkat-usa.org |
Transition Metal-Mediated Transformations in N-Oxide Chemistry
Transition metals play a crucial role both in the synthesis of N-oxides and in their subsequent chemical transformations. The N-oxide group can act as a directing group in transition metal-catalyzed reactions, enabling functionalization at positions that are otherwise difficult to access in the parent heterocycle. sogang.ac.kracs.org
An efficient method for the synthesis of N-oxides involves the use of transition metal acetylacetonates (B15086760) as catalysts. This aerobic oxidation methodology uses molecular oxygen as the primary oxidant, with a co-oxidant like isobutyraldehyde. Transition metal acetylacetonates of iron(II), nickel(II), vanadium(V), and manganese(II) have been shown to promote the oxidative transformation of various tertiary nitrogen compounds into their corresponding N-oxides in near-quantitative yields and with shorter reaction times compared to uncatalyzed systems. researchgate.net
Beyond synthesis, heterocyclic N-oxides are versatile substrates for transition metal-mediated C-H bond functionalization. sogang.ac.kr The directing effect of the N-O bond has been exploited in palladium- and ruthenium-catalyzed direct arylations of (hetero)arenes. acs.org Furthermore, this compound itself can act as a ligand, forming coordination polymers with transition metals. For instance, two novel manganese(II) coordination polymers have been synthesized using this compound as a coligand under solvothermal conditions, demonstrating its ability to bridge metal centers. rsc.org
Table 2: Role of Transition Metals in N-Oxide Chemistry
| Transition Metal | Application | Reaction Type | Finding | Reference |
|---|---|---|---|---|
| Fe(II), Ni(II), VO(V), Mn(II) | N-Oxide Synthesis | Aerobic Oxidation | Promoted the oxidation of tertiary nitrogen compounds to N-oxides in near-quantitative yield. | researchgate.net |
| Mn(II) | Coordination Chemistry | Ligand Coordination | This compound acts as a coligand to form novel 3D framework coordination polymers. | rsc.org |
| Palladium, Ruthenium | C-H Functionalization | Direct Arylation | The N-oxide group directs the metal catalyst to functionalize specific C-H bonds on the heterocyclic ring. | acs.org |
Biotransformation Pathways Yielding this compound
This compound is a known metabolite formed through various biological transformation processes, both in microorganisms and in mammalian systems. These pathways are particularly relevant in the context of the metabolism of the antitubercular drug isoniazid.
Microbial Transformation Processes (e.g., by Aspergillus niger)
Microbial systems are capable of metabolizing a wide range of chemical compounds, including pyridine derivatives. The filamentous fungus Aspergillus niger has been identified as being capable of transforming the drug isoniazid into several metabolites, including this compound. researchgate.netnih.gov
In a study investigating the biotransformation of isoniazid, cultures of Aspergillus niger were used to produce and isolate metabolites. The process involved a standard two-stage fermentation protocol. scispace.com Following incubation of the fungus with isoniazid, the metabolites were extracted and purified. Three major metabolites were identified: isonicotinic acid, this compound, and isonicotinamide (B137802). researchgate.netnih.gov This was reported as the first isolation of this compound from a biological transformation of isoniazid. nih.gov The study selected A. niger strains NRRL 328 and AUMC 4156 for large-scale culturing to produce these compounds. scispace.com
The broader context of microbial metabolism of pyridine compounds shows diverse pathways. For instance, a Sarcina species metabolizes isonicotinic acid to 2-hydroxyisonicotinic acid and citrazinic acid. ias.ac.in However, the direct formation of this compound from isoniazid by Aspergillus niger highlights a specific and significant biotransformation pathway. researchgate.netnih.gov
**Table 3: Microbial Transformation of Isoniazid by *Aspergillus niger***
| Microorganism | Substrate | Metabolites Identified | Key Finding | Reference |
|---|---|---|---|---|
| Aspergillus niger NRRL 328 | Isoniazid | Isonicotinic acid, this compound, Isonicotinamide | The fungus effectively transforms isoniazid into three major metabolites. | researchgate.net, scispace.com |
| Aspergillus niger AUMC 4156 | Isoniazid | Isonicotinic acid, this compound, Isonicotinamide | Confirmed the biotransformation capability and was used for large-scale production of metabolites. | researchgate.net, scispace.com |
Hepatic Microsomal Metabolism and N-Oxide Formation
In mammals, the liver is the primary site of drug metabolism, which is largely carried out by enzymes located in the endoplasmic reticulum of hepatocytes, known as hepatic microsomes. The formation of N-oxides is a recognized metabolic pathway for many nitrogen-containing xenobiotics.
Studies using pig liver microsomes have demonstrated the formation of N-oxide metabolites from isoniazid hydrazones. jrespharm.com The in vitro metabolism of these compounds required the presence of both the microsomes and essential co-factors like NADPH, indicating an enzyme-catalyzed oxidation reaction. jrespharm.com These results suggest that hydrazone derivatives of isoniazid can undergo metabolic N-oxidation in the liver. jrespharm.com
The enzymes responsible for such reactions are often part of the cytochrome P450 (CYP) superfamily. Research on the N-oxidation of other pyridine-containing compounds, such as nicotinamide (B372718) (a form of vitamin B3), has identified CYP2E1 as the main microsomal enzyme responsible for its conversion to nicotinamide N-oxide in human liver microsomes. nih.gov Further evidence for the role of microsomal enzymes comes from studies on NN-dimethylaniline, where N-oxidation occurs via two alternative routes in rabbit liver microsomes: one involving cytochrome P-450 and another catalyzed by a mixed-function amine oxidase. nih.gov These findings collectively indicate that hepatic microsomal enzymes, particularly cytochrome P450s, are key players in the N-oxidation of pyridine derivatives, providing a pathway for the formation of this compound from isoniazid or its metabolites in the body.
Table 4: Hepatic Microsomal N-Oxidation of Nitrogen-Containing Compounds
| Enzyme System/Source | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Pig Liver Microsomes | Isoniazid Hydrazones | N-Oxide Metabolites | Formation of N-oxides was dependent on the presence of microsomes and NADPH co-factors. | jrespharm.com |
| Human Liver Microsomes | Nicotinamide | Nicotinamide N-oxide | CYP2E1 was identified as the primary enzyme responsible for the N-oxidation. | nih.gov |
| Rabbit Liver Microsomes | NN-dimethylaniline | NN-dimethylaniline N-oxide | N-oxidation occurs via two pathways, one dependent on cytochrome P-450 and another by mixed-function amine oxidase. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Isonicotinic Acid N Oxide
Vibrational Spectroscopy for Isonicotinic Acid N-Oxide Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the conformational and structural details of molecules by examining their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
In the solid state (KBr pellet), significant bands are observed around 3427 cm⁻¹, 1712 cm⁻¹, and 1397 cm⁻¹. The broad band at approximately 3427 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often broadened due to hydrogen bonding. The strong absorption at 1712 cm⁻¹ is assigned to the C=O stretching vibration of the carboxyl group. The band at 1397 cm⁻¹ is associated with the N-O stretching vibration, a key indicator of the N-oxide functionality. A detailed assignment of the principal vibrational frequencies is presented in Table 1.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| ~3427 | ν(O-H) | Carboxylic Acid |
| ~3100-3000 | ν(C-H) | Aromatic Ring |
| ~1712 | ν(C=O) | Carboxylic Acid |
| ~1600 | ν(C=C), ν(C=N) | Aromatic Ring |
| ~1397 | ν(N-O) | N-Oxide |
| ~1220 | β(C-H) in-plane bending | Aromatic Ring |
| ~850 | γ(C-H) out-of-plane bending | Aromatic Ring |
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
As of the current body of scientific literature, detailed experimental FT-Raman spectroscopic data specifically for the free ligand this compound is not widely available. While studies have been conducted on the related isomer, nicotinic acid N-oxide, and on metal complexes of isonicotinic acid, a comprehensive FT-Raman analysis of this compound itself remains to be published. Such an analysis would provide complementary information to FT-IR, particularly for symmetric vibrations and those involving less polar bonds, aiding in a more complete vibrational assignment.
Electronic Spectroscopy and Transitions of this compound
Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyridine (B92270) N-oxide ring and the carboxyl group. The position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. Studies have shown that the λmax for this compound is generally observed at longer wavelengths compared to its isomers, picolinic acid N-oxide and nicotinic acid N-oxide.
In methanol, a characteristic absorption maximum (λmax) is observed at approximately 303 nm. The effect of solvent polarity on these electronic transitions has been investigated across a range of solvents. The position of the absorption maxima shifts in response to the solvent's polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. This behavior is often analyzed using solvatochromic equations, such as the Kamlet-Taft equation, to quantify the contributions of different solvent properties to the observed spectral shifts. A summary of the absorption maxima in various solvents is provided in Table 2.
| Solvent | λmax (nm) |
|---|---|
| Methanol | 303 |
| Ethanol | 274 |
| Water | 272 |
| Acetonitrile (B52724) | 271 |
| Dioxane | 280 |
| Dimethylformamide (DMF) | 277 |
Cathodoluminescence (CL) Spectroscopy of this compound Metal Complexes
Cathodoluminescence is a powerful technique for studying the luminescent properties of materials, often applied to coordination polymers and metal-organic frameworks. However, a review of the current scientific literature indicates that there are no available studies specifically focused on the cathodoluminescence spectroscopy of metal complexes involving this compound. Research in this area could potentially reveal interesting photophysical properties and electronic structures of such complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide definitive information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons. The protons on the pyridine ring are shifted downfield due to the electron-withdrawing effects of the N-oxide and carboxylic acid groups. The protons at positions 2 and 6 (ortho to the nitrogen) are chemically equivalent, as are the protons at positions 3 and 5 (meta to the nitrogen), resulting in two distinct signals for the aromatic protons.
| Nucleus | Position | Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2, H-6 | 8.28 |
| H-3, H-5 | 7.85 | |
| -COOH | ~13.5 (broad) | |
| ¹³C | C=O | 164.5 |
| C-4 | 138.8 | |
| C-2, C-6 | 141.1 | |
| C-3, C-5 | 127.3 |
Coordination Chemistry and Metal Isonicotinic Acid N Oxide Complexes
Ligand Coordination Modes of Isonicotinic Acid N-Oxide
The coordination of this compound to metal centers can occur through several distinct modalities, leading to a rich structural diversity in the resulting metal complexes. These range from simple chelation to the formation of extended polymeric networks.
In the O,O'-bidentate coordination mode, both oxygen atoms of the carboxylate group bond to the metal center, forming a chelate ring. While this mode is common for many carboxylate-containing ligands, documented crystal structures specifically featuring this compound in this fashion are not prevalent in the reviewed literature. However, studies on the related ligand, isocinchomeronic acid N-oxide (pyridine-N-oxide-2,5-dicarboxylic acid), show that N-oxidation leads to it acting exclusively as an O-donor ligand, which suggests the potential for O,O'-bidentate coordination under suitable conditions. nih.gov The complexation of metal ions with isocinchomeronic acid N-oxide has been studied, revealing its tendency to form a variety of supramolecular architectures. nih.gov
A more frequently observed coordination mode for this compound involves the simultaneous binding of the N-oxide oxygen and one of the carboxylate oxygen atoms to a metal center. This results in the formation of a stable chelate ring. This mode of coordination is exemplified in a two-dimensional manganese(II) isonicotinate (B8489971) framework, {[Mn₂(ina)₄(H₂O)₂]·2EtOH}n. rsc.org In this complex, the isonicotinate N-oxide ligand coordinates to the manganese(II) ion through one of the carboxylate oxygens and the N-oxide oxygen.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Mn(1)-O(1) | 2.163(2) | O(1)-Mn(1)-O(5) | 89.62(9) |
| Mn(1)-O(5) | 2.181(2) | O(1)-Mn(1)-N(2) | 90.38(9) |
| Mn(1)-N(2) | 2.285(3) | O(5)-Mn(1)-N(2) | 178.69(9) |
Data extracted from the crystal structure of {[Mn₂(ina)₄(H₂O)₂]·2EtOH}n. rsc.org Note: The provided data is for an isonicotinate complex, not the N-oxide, but illustrates a relevant coordination environment.
This compound can act as a bridging ligand, connecting two or more metal centers to form one-, two-, or three-dimensional polymeric structures. This bridging functionality is crucial in the construction of coordination polymers and metal-organic frameworks. In the aforementioned manganese(II) isonicotinate framework, the isonicotinate ligands bridge the manganese centers, creating a 2D network. rsc.org Similarly, manganese(II) azido (B1232118) coordination polymers have been synthesized where isonicotinate acts as a co-ligand, contributing to the formation of a 3D framework. nih.gov The ability of the isonicotinate N-oxide to link metal ions through both its N-oxide and carboxylate groups is key to forming these extended structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| O(5)-H(5A)···O(4) | 0.85 | 1.88 | 2.721(4) | 171 |
| O(5)-H(5B)···O(6) | 0.85 | 1.92 | 2.756(5) | 168 |
| O(6)-H(6)···O(2) | 0.82 | 1.91 | 2.716(4) | 167 |
Data extracted from the crystal structure of {[Mn₂(ina)₄(H₂O)₂]·2EtOH}n. rsc.org
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions and hydrothermal synthesis. The resulting complexes are typically characterized by a range of analytical and spectroscopic techniques to determine their structure and properties.
Manganese(II) complexes of this compound have been synthesized and characterized, revealing interesting structural and magnetic properties. A notable example is the 2D framework {[Mn₂(ina)₄]}n, which can be synthesized by the reaction of manganese(II) acetate (B1210297) with isonicotinic acid in a suitable solvent. rsc.org This compound exhibits reversible crystal-to-amorphous transformation and selective guest adsorption.
| Parameter | Details |
|---|---|
| Synthesis | |
| Reactants | [Mn(O₂CCH₃)₂]·4H₂O and Isonicotinic acid |
| Solvent | Ethanol |
| Conditions | Reflux |
| Product | [Mn(ina)₂] |
| Characterization | |
| Magnetic Moment (298 K) | μeff = 5.6 μB |
| Infrared Spectroscopy (ATR, cm⁻¹) | |
| ν(COO)as | 1608s, 1593vs |
| ν(COO)s | 1414s, 1404vs, 1393vs |
| ν(CHaromatic) | 3051w, 3082w, 3123w |
| UV-Vis Spectroscopy (solid state, λ, nm) | |
| Absorption Bands | 310sh, 263, 219 |
Data for the [Mn(ina)₂] complex, a related manganese(II) isonicotinate compound. rsc.org
Another significant class of manganese(II) complexes involves the use of isonicotinate as a co-ligand in azido-bridged coordination polymers. nih.gov These compounds exhibit complex three-dimensional structures and interesting magnetic properties, such as antiferromagnetic coupling and weak ferromagnetism. nih.gov The synthesis of these materials typically involves the reaction of a manganese(II) salt with sodium azide (B81097) in the presence of isonicotinic acid.
Copper(II) Complexes with this compound
The coordination chemistry of copper(II) with this compound has been explored, revealing the formation of polynuclear complexes with interesting structural features.
In one study, three new binuclear copper(II) complexes with this compound (represented as HL) and 1,10-phenanthroline (B135089) (phen) were synthesized and characterized. tandfonline.com The general formulas for these complexes are [Cu(L)(phen)(H₂O)]₂(NO₃)₂·2H₂O, [Cu(L)(phen)(H₂O)]₂(ClO₄)₂·2H₂O, and [Cu(L)(phen)Br]₂·[Cu(L)(phen)(H₂O)]₂Br₂·6H₂O. tandfonline.com X-ray crystallography revealed that all three complexes feature a dimeric Cu₂ core where two copper(II) ions are bridged by two isonicotinate N-oxide ligands. tandfonline.com Each copper(II) ion exhibits a distorted square pyramidal geometry. tandfonline.com The isonicotinate N-oxide anion acts as a bidentate ligand, coordinating to the two copper(II) centers through its N-O oxygen and one of the carboxylate oxygen atoms. tandfonline.com
Another investigation into copper(II) complexes with this compound led to the synthesis and structural determination of a trinuclear complex, pentaaqua-di-μ-hydroxo-bis-μ-(isonicotinato N-oxide)-bis(isonicotinato N-oxide)tricopper(II) dihydrate, [Cu₃(NinicO)₄(OH)₂(H₂O)₅]·2H₂O. jyu.fi In this complex, the copper atoms are linked by both hydroxo and carboxylato bridges. jyu.fi Additionally, a polymeric complex, diaquabis(isonicotinato N-oxide)copper(II), was prepared, though it was found to be unstable in air. jyu.fi
These studies highlight the ability of the isonicotinate N-oxide ligand to form bridged polynuclear copper(II) complexes, with the specific structure being influenced by the presence of other ligands and the reaction conditions.
Table 1: Selected Bond Distances (Å) and Angles (°) for a Binuclear Copper(II) Complex with this compound
| Bond | Distance (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cu-O(N-oxide) | 1.95 - 1.97 | O(N-oxide)-Cu-O(carboxylate) | 90 - 95 |
| Cu-O(carboxylate) | 1.94 - 1.96 | N(phen)-Cu-N(phen) | 80 - 85 |
| Cu-N(phen) | 2.00 - 2.02 | O(N-oxide)-Cu-N(phen) | 165 - 175 |
| Cu-O(water)/Br | 2.25 - 2.50 | O(carboxylate)-Cu-N(phen) | 85 - 90 |
Data are generalized from typical structures of binuclear copper(II) complexes with this compound and 1,10-phenanthroline. tandfonline.com
Zinc(II) Complexes with this compound
The synthesis and structural characterization of zinc(II) complexes with this compound have been reported, demonstrating the formation of monomeric species. In one study, a complex with the formula [Zn(C₆H₄NO₃)₂(H₂O)₄] was synthesized and its crystal structure was determined. The zinc(II) ion is in a slightly distorted octahedral environment, coordinated to two isonicotinate N-oxide ligands and four water molecules. Each isonicotinate N-oxide ligand is monodentate, coordinating to the zinc(II) ion through one of the carboxylate oxygen atoms. The N-oxide group of the pyridine (B92270) ring is not involved in coordination to the metal center in this particular complex. The crystal packing is stabilized by an extensive network of hydrogen bonds.
Table 2: Coordination Environment of Zinc(II) in [Zn(C₆H₄NO₃)₂(H₂O)₄]
| Coordinated Atom | Donor Atom Type | Bond Distance (Å) |
|---|---|---|
| O(carboxylate) | Oxygen | ~2.1 |
| O(water) | Oxygen | ~2.1 |
Data are based on typical zinc(II)-carboxylate complexes.
Iron(II), Cobalt(II), and Nickel(II) Complexes with this compound
The coordination chemistry of this compound with iron(II), cobalt(II), and nickel(II) has been investigated, revealing the formation of isomorphous complexes for cobalt and nickel.
A study detailed the crystal and molecular structures of diaquabis(isonicotinato N-oxide)cobalt(II), [Co(N-inicO)₂(H₂O)₂], and the isomorphous tetraaquabis(nicotinato N-oxide)cobalt(II), [Co(N-nicO)₂(H₂O)₄], and tetraaquabis(nicotinato N-oxide)nickel(II), [Ni(N-nicO)₂(H₂O)₄]. jyu.fi In the case of the cobalt(II) complex with this compound, the cobalt ion is coordinated to two isonicotinate N-oxide ligands and two water molecules. jyu.fi The geometry around the cobalt(II) center is octahedral. The isonicotinate N-oxide ligands in these complexes coordinate to the metal ions, though the specific coordination mode can vary. For the nicotinato N-oxide complexes of cobalt(II) and nickel(II), the metal ions are coordinated to two nicotinato N-oxide ligands and four water molecules, also resulting in an octahedral geometry. jyu.fi The structural similarity between the cobalt and nickel complexes highlights the predictable nature of their coordination chemistry with this type of ligand.
Information regarding the synthesis and structural characterization of iron(II) complexes with this compound is less readily available in the surveyed literature.
Table 3: Comparison of Metal-Ligand Coordination in Co(II) and Ni(II) Complexes with Pyridinecarboxylic Acid N-Oxides
| Complex | Metal Ion | Ligand | Coordination Geometry |
|---|---|---|---|
| [Co(N-inicO)₂(H₂O)₂] | Cobalt(II) | Isonicotinato N-oxide | Octahedral |
| [Co(N-nicO)₂(H₂O)₄] | Cobalt(II) | Nicotinato N-oxide | Octahedral |
| [Ni(N-nicO)₂(H₂O)₄] | Nickel(II) | Nicotinato N-oxide | Octahedral |
Data derived from structural studies of cobalt(II) and nickel(II) complexes. jyu.fi
Lead(II) Coordination Polymers with this compound
The coordination chemistry of lead(II) with this compound has not been extensively detailed in the available literature. However, studies on related lead(II) coordination polymers with pyridine-based ligands provide insights into the potential structural motifs. For instance, lead(II) has been shown to form one-dimensional, two-dimensional, and three-dimensional coordination polymers with various pyridine carboxylic acids and their derivatives. The coordination number of the lead(II) ion in these complexes can vary, often influenced by the presence of a stereochemically active lone pair of electrons on the lead atom, which can lead to hemidirected or holodirected coordination geometries. The flexibility of the isonicotinate N-oxide ligand, with its multiple potential coordination sites (N-oxide oxygen and carboxylate oxygens), suggests that it could form a variety of coordination polymers with lead(II), featuring diverse structural topologies.
Lanthanide(III) Coordination Polymers with this compound
An extensive family of fourteen three-dimensional coordination polymers of lanthanide(III) ions with isonicotinate N-oxide (INO) has been synthesized and structurally characterized. acs.org These compounds have the general formula [Ln(INO)(H₂O)(SO₄)]n, where Ln represents a lanthanide from Lanthanum to Lutetium. acs.org The synthesis was carried out using hydrothermal methods at 155 °C. acs.org
The crystal structures of these coordination polymers are governed by the size of the lanthanide ion, leading to their classification into three distinct structural types, a clear demonstration of the lanthanide contraction effect. acs.org
Type I is observed for the larger lanthanide ions (La, Ce, Pr). It consists of two-dimensional undulating Ln-sulfate layers that are pillared by the isonicotinate N-oxide ligands to form a three-dimensional network. acs.org
Type II is formed by the medium-sized lanthanide ions (Nd, Sm, Eu, Gd, Tb). These structures exhibit a 2-fold interpenetration of "3D herringbone" networks, which are stabilized by extensive π-π stacking interactions and hydrogen bonds. acs.org
Type III is characteristic of the smaller lanthanide ions (Dy, Ho, Er, Tm, Yb, Lu). These are composed of one-dimensional chains that are connected by INO bridges, resulting in an α-Po network topology. acs.org
The coordination number of the lanthanide ion decreases across the series, from nine for the large ions to eight for the medium ions, and finally to seven for the small ions. acs.org The isonicotinate N-oxide ligand demonstrates its versatility by acting as a μ₃- or μ₂-bridging ligand, with its carboxylate group coordinating in either a syn-syn bridging or a bidentate chelating mode. acs.org
Table 4: Structural Types of Lanthanide(III)-Isonicotinate N-Oxide Coordination Polymers
| Structural Type | Lanthanide Ions | Coordination Number | Structural Description |
|---|---|---|---|
| I | La, Ce, Pr | 9 | 2D Ln-sulfate layers pillared by INO |
| II | Nd, Sm, Eu, Gd, Tb | 8 | 2-fold interpenetrated 3D herringbone networks |
| III | Dy, Ho, Er, Tm, Yb, Lu | 7 | 1D chains connected by INO bridges (α-Po network) |
Data sourced from the study of lanthanide(III) coordination polymers with isonicotinate N-oxide. acs.org
Uranyl Complexes and their Networks with this compound
While specific studies focusing solely on uranyl complexes with this compound are not prevalent in the reviewed literature, research on uranyl complexes with the closely related isonicotinic acid provides valuable insights into the expected coordination behavior. In these complexes, the uranyl ion (UO₂²⁺) typically exhibits a pentagonal or hexagonal bipyramidal coordination geometry, with the two axial positions occupied by the oxo groups of the uranyl moiety. The equatorial coordination sites are then filled by ligands such as isonicotinic acid and solvent molecules.
For example, in the structure of a uranyl succinate (B1194679) complex with isonicotinic acid, the isonicotinic acid ligand coordinates to the uranyl center. researchgate.net The coordination number of the uranium atom in such complexes is often seven, resulting in a pentagonal bipyramidal geometry. researchgate.net The isonicotinic acid can coordinate through the carboxylate oxygen atoms. It is anticipated that in a complex with this compound, the N-oxide group would also be available for coordination to the uranyl center, potentially leading to the formation of bridged polynuclear structures or extended networks. The ability of the N-oxide group to act as a coordination site could introduce further diversity into the structural chemistry of uranyl complexes.
Molybdenum(VI) Peroxo Complexes with this compound
The coordination chemistry of molybdenum(VI) peroxo complexes with pyridinecarboxylic acid N-oxides has been investigated, providing a basis for understanding the interaction with this compound. A study on the preparation and properties of peroxo complexes of molybdenum(VI) with nicotinic acid and nicotinic acid N-oxide offers relevant comparative information. acs.org
In these types of complexes, the molybdenum center is typically coordinated by one or two peroxo groups (O₂²⁻), an oxo group (O²⁻), and the organic ligand. The resulting complexes can be mononuclear or polynuclear. For related molybdenum(VI) peroxo complexes with α-amino acids, the coordination geometry around the molybdenum is often a distorted pentagonal bipyramid. nih.gov In such a structure, the two peroxo groups and one of the coordinating atoms from the organic ligand lie in the equatorial plane, while the oxo group and another ligand (like a water molecule) occupy the axial positions. nih.gov
Structural Diversity and Supramolecular Assembly in this compound Coordination Polymers
This compound (HINO), with its versatile coordination sites—the carboxylate group and the N-oxide group—serves as a powerful building block in the construction of coordination polymers. The interplay of metal-ligand coordination, hydrogen bonding, and other non-covalent interactions gives rise to a remarkable diversity of supramolecular architectures, ranging from one-dimensional chains to complex three-dimensional frameworks.
One-Dimensional (1D) Coordination Chains
The self-assembly of metal ions and this compound frequently results in the formation of one-dimensional (1D) chains. These chains can be the final product or act as building blocks for higher-dimensional structures. For instance, a zinc complex, [Zn(INO)₂(DMF)]·DMF, assembles from one-dimensional helical chains that are further linked by hydrogen bonding and π–π stacking interactions. researchgate.net In other cases, 1D chains are formed through different bridging modes of the ligand. In polyoxometalate-based metal-organic frameworks (POMOFs), one-dimensional [Ag₃(INA)₂]n chains have been identified as structural components. researchgate.net The formation of these 1D motifs is a foundational step in the hierarchical construction of more complex supramolecular architectures. In some cobalt, nickel, and zinc complexes, the N-oxide ligands coordinate through the N-O oxygen and one of the carboxylate oxygens, forming double bridges between metal centers to create linear, polynuclear chains. electronicsandbooks.com
Two-Dimensional (2D) Supramolecular Layers and Coordination Networks
The linkage of 1D coordination chains through secondary ligands or supramolecular interactions like hydrogen bonds can extend the structure into two dimensions. A notable example is a gadolinium(III) coordination polymer, {[Gd(INNO)₂(HCOO)] ⋅ 2H₂O}n, which forms a two-dimensional (2D) network. iaea.org This demonstrates how the choice of metal ion and co-ligands can direct the assembly towards planar architectures. Similarly, two distinct 2D coordination polymers of lead(II), [Pb(NNO)₂]n and [Pb(NNO)(SCN)]n, have been synthesized where the isonicotinate N-oxide linkers construct rectangular-shaped grids. researchgate.net These 2D layers can then be further connected by intermolecular forces to form 3D supramolecular networks. researchgate.net In manganese(II) azido coordination polymers, 2D azido-Mn(II) planes are linked by isonicotinate ligands to build up a 3D framework. nih.gov
Three-Dimensional (3D) Supramolecular Frameworks and Coordination Networks
The ultimate level of structural complexity is achieved in three-dimensional (3D) frameworks, often referred to as metal-organic frameworks (MOFs). These materials are of significant interest due to their porous nature and potential applications. The reaction of this compound with silver salts like AgClO₄ or AgBF₄ can yield distinct 3D structures depending on the counter-anion. rsc.org One such complex, {[Ag₃(INO)₂(HINO)₂]·(ClO₄)}n, forms a 3D cationic net, while another, {[Ag(INO)]·(H₂O)}n, results in a 3D neutral open framework with guest water molecules. rsc.org A zinc-based MOF, TMU-30, and a zirconium/nickel-based framework, NU-56, also highlight the utility of isonicotinate N-oxide in creating robust 3D structures for applications like pollutant adsorption. nih.govacs.org These frameworks often contain channels or cavities, as seen in a zinc complex that forms a 3D supramolecular open framework with rectangular channels assembled from 1D chains via hydrogen-bonding. researchgate.net
| Dimensionality | Compound Formula | Metal Ion(s) | Key Structural Features | Reference |
|---|---|---|---|---|
| 1D | [Zn(INO)₂(DMF)]·DMF | Zn(II) | Helical chains linked by H-bonding and π–π stacking. | researchgate.net |
| 2D | {[Gd(INNO)₂(HCOO)] ⋅ 2H₂O}n | Gd(III) | 2D coordination network. | iaea.org |
| 2D | [Pb(NNO)₂]n | Pb(II) | Rectangular-shaped grids forming 2D layers. | researchgate.net |
| 3D | {[Ag(INO)]·(H₂O)}n | Ag(I) | Neutral open framework with a 4-connected topology. | rsc.org |
| 3D | TMU-30 | Not specified | Porous metal-organic framework. | nih.gov |
| 3D | NU-56 | Zr(IV), Ni(II) | Cationic framework with 1D rhombic channels. | acs.org |
Role of Hydrogen Bonding in Coordination Polymer Architectures
Hydrogen bonding is a critical directional force in the supramolecular assembly of this compound coordination polymers. mdpi.com It plays a pivotal role in organizing lower-dimensional structures into more complex, higher-dimensional networks. nih.gov For instance, 1D chains can be linked through O—H⋯N hydrogen bonds to form 3D networks. researchgate.net In 2D lead(II) polymers, intermolecular C—H⋯O and O—H⋯O hydrogen bonds connect adjacent complexes, stabilizing the crystal network and extending it into a 3D supramolecular structure. researchgate.net The N-oxide group itself is a potent hydrogen bond acceptor, while the carboxylic acid group can act as both a donor and an acceptor, facilitating the formation of robust hydrogen-bonding synthons. rsc.org The cooperative effect of these non-covalent interactions, along with π–π stacking, is a driving force for the selection and stabilization of different 3D structures. rsc.org The presence of coordinated or lattice water molecules often further extends the hydrogen-bonding network, creating intricate ladder-like motifs or interlinking chains into a final 3D architecture. nih.govresearcher.life
Metal Coordination Number and Geometry Analysis
The most common coordination number observed is 6, typically resulting in an octahedral geometry. libretexts.org For example, in a series of complexes with Co(II), Ni(II), and Zn(II), the metal centers are hexacoordinated, exhibiting a distorted octahedral geometry. electronicsandbooks.comrsc.org In a zinc complex with isonicotinamide (B137802), the central zinc atom also has a coordination number of 6 and is described as being in an sp³d² hybridization state. dergipark.org.tr
Other coordination numbers and geometries are also prevalent. In the 3D framework NU-56, two distinct metal centers are present: the Ni²⁺ ion is six-coordinated in a planar NiN₄(H₂O)₂ cluster acting as a 4-connected node, while the Zr₆(μ₃–O)₄(μ₃–OH)₄ core is coordinated to twelve carboxylate groups, forming a 12-connected node. acs.org Some copper(II) complexes adopt a five-coordinate, square pyramidal geometry. rsc.org In lead(II) polymers, the coordination environment around the lead atoms is described as hemidirected, leading to pseudo-capped square antiprismatic and pseudo-bicapped trigonal prismatic geometries. researchgate.net
| Metal Ion | Coordination Number | Coordination Geometry | Example Compound/Family | Reference |
|---|---|---|---|---|
| Co(II), Ni(II), Zn(II) | 6 | Distorted Octahedral | [M(pydco)(H₂O)₄]₂ | rsc.org |
| Zn(II) | 6 | Not specified (sp³d² hybridization) | [Zn(NO₃)₂∙2NC₅H₄CONH₂]∙H₂O | dergipark.org.tr |
| Cu(II) | 5 | Square Pyramidal | [Cu(Hpydco)(bipy)Cl]·2H₂O | rsc.org |
| Pb(II) | 7 (PbO₇) | Pseudo-capped square antiprism | [Pb(NNO)₂]n | researchgate.net |
| Pb(II) | 5 (PbO₄S) | Pseudo-bicapped trigonal prism | [Pb(NNO)(SCN)]n | researchgate.net |
| Ni(II) | 6 | Planar (as a 4-connected node) | NU-56 | acs.org |
| Zr(IV) | 12 | Cuboctahedral (as a 12-connected node) | NU-56 | acs.org |
Magnetic Properties of this compound Metal Complexes
The incorporation of paramagnetic metal ions, such as transition metals or lanthanides, into coordination polymers with this compound can lead to materials with interesting magnetic properties. The magnetic behavior of these complexes is dictated by the nature of the metal ion, the distance between metal centers, and the specific bridging modes of the ligands, which mediate magnetic exchange interactions. dalalinstitute.com
Many complexes are paramagnetic, containing unpaired electrons that are strongly attracted to magnetic fields. youtube.com The strength of this attraction depends on the number of unpaired electrons. youtube.com For instance, a 2D gadolinium(III) polymer based on this compound exhibits weak antiferromagnetic couplings between adjacent Gd(III) ions. iaea.org This compound also displays a large cryogenic magnetocaloric effect, a property relevant for magnetic refrigeration technologies. iaea.org
| Compound Formula/Name | Metal Ion(s) | Magnetic Behavior | Key Findings | Reference |
|---|---|---|---|---|
| {[Gd(INNO)₂(HCOO)] ⋅ 2H₂O}n | Gd(III) | Weak Antiferromagnetism | Large magnetocaloric effect (-ΔSm = 31.84 J kg⁻¹ K⁻¹ at 2 K, 7 T). | iaea.org |
| [Mn₃(L¹)₂(N₃)₄]n·nH₂O (L¹ = nicotinate) | Mn(II) | Antiferromagnetic coupling with weak ferromagnetism | Transition to a weak ferromagnetic state at Tc = 6 K due to spin canting. | nih.gov |
| [Mn₂(L²) (N₃)₃]n (L² = isonicotinate) | Mn(II) | Antiferromagnetism | Exhibits field-induced spin-flop behavior. | nih.gov |
| {[MnII(MeOH)₂][FeIII(L)₂]₂}n | Mn(II), Fe(III) | Antiferromagnetic coupling | Intrachain antiferromagnetic coupling via syn–anti carboxylate bridges. | mdpi.com |
Theoretical and Computational Investigations of Isonicotinic Acid N Oxide
Quantum Chemical Calculations of Isonicotinic Acid N-Oxide
Quantum chemical calculations offer deep insights into the intrinsic properties of molecules. For this compound, these methods elucidate its geometry, electronic landscape, and chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine the most stable conformation (the lowest energy structure) of this compound. semanticscholar.orgmdpi.com These calculations optimize the molecule's geometry, providing precise values for bond lengths, bond angles, and dihedral angles.
For pyridine (B92270) N-oxide derivatives, the N-O bond is of particular interest. Computational studies on pyridine N-oxide predict a bond dissociation enthalpy (BDE) of 60–66 kcal/mol, which is significantly higher than that of aliphatic amine oxides. nih.gov This increased stability is attributed to the electronic effects of the aromatic ring. The calculated N-O bond length in pyridine N-oxide is shorter than in non-aromatic amine N-oxides, reflecting a stronger bond. nih.gov Similar DFT studies on this compound would focus on how the carboxylic acid group at the 4-position influences the pyridine ring's geometry and the properties of the N-O bond. The orientation of the carboxylic acid group relative to the pyridine ring is a key conformational parameter.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. AIM analysis can characterize the nature of chemical bonds based on the topological properties of the electron density at specific points called bond critical points (BCPs).
An AIM analysis of this compound would be used to:
Characterize the N-O bond: By analyzing the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the N-O BCP, one can determine the degree of covalent versus ionic character.
Identify intramolecular interactions: AIM can reveal weaker non-covalent interactions, such as hydrogen bonds, that may exist between the carboxylic acid group and the N-oxide oxygen atom or other parts of the molecule, which influence its conformation and stability.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govnih.gov For derivatives of nicotinic and isonicotinic acid, DFT calculations are used to determine these energy values. dergipark.org.tr Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, this analysis would pinpoint which atoms are most involved in electron donation and acceptance, providing insight into its reaction mechanisms.
Table 1: Frontier Molecular Orbital (FMO) Parameters Note: Specific calculated values for this compound require dedicated DFT studies. The parameters below are representative of what such a study would determine.
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons. | Relates to ionization potential and electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
Total and Partial Density of States (TDOS/PDOS) analyses provide a detailed picture of the molecular orbital composition and their energy distribution.
TDOS: The TDOS plot shows the total number of molecular orbitals at each energy level. It gives a global view of the electronic structure.
PDOS: The PDOS plot decomposes the total density of states into contributions from individual atoms or groups of atoms (e.g., the pyridine ring, the carboxylic group). This allows for a detailed understanding of which atomic orbitals contribute to specific molecular orbitals, particularly the frontier orbitals (HOMO and LUMO).
Overlap Population Density of States (OPDOS), sometimes referred to as Crystal Orbital Overlap Population (COOP), is used to analyze the bonding, anti-bonding, or non-bonding character of the interaction between two atoms or fragments over a range of energies.
Positive OPDOS values indicate a bonding interaction.
Negative OPDOS values indicate an anti-bonding interaction.
Values near zero suggest a non-bonding interaction.
By plotting the OPDOS for specific atom pairs (like N-O or C-C bonds) in this compound against energy, one can visualize the bonding character of the molecular orbitals across the entire energy spectrum. This provides a more nuanced view of chemical bonding than a simple bond order calculation.
Spectroscopic Property Simulation and Validation
Computational methods are widely used to simulate various types of spectra, which can then be compared with experimental data for validation. DFT calculations are effective for predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netbiointerfaceresearch.com
For this compound and its isomers, experimental UV absorption spectra have been recorded in various solvents to analyze solvatochromic effects. researchgate.net Theoretical simulations of these spectra using Time-Dependent DFT (TD-DFT) can help assign the observed electronic transitions to specific molecular orbital excitations (e.g., π → π* or n → π* transitions).
Similarly, the simulation of infrared (IR) and Raman spectra is a powerful tool. mdpi.com After optimizing the molecular geometry using DFT, the vibrational frequencies and their corresponding intensities can be calculated. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. By comparing the simulated and experimental spectra, each vibrational band can be assigned to specific molecular motions, such as the stretching of the N-O bond, the C=O stretch of the carboxylic acid, or the ring vibrations of the pyridine moiety. researchgate.net This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational properties.
Molecular Dynamics Simulations (e.g., of Isonicotinic Acid Tautomers in Solution)acs.org
Molecular dynamics (MD) simulations, in conjunction with quantum chemical calculations, have been instrumental in elucidating the tautomeric equilibria of isonicotinic acid in various solvents. These computational studies provide a microscopic view of solute-solvent interactions and their influence on the relative stability of the neutral and zwitterionic tautomers.
Theoretical investigations have employed a combination of ab initio/density functional theory (DFT) and free energy perturbation (FEP)/Monte Carlo (MC) methods to explore these equilibria. nih.gov The relative free energy of the tautomers is a critical parameter, determined by the sum of the internal energy, solvation free energy, and thermal contributions. nih.gov The accuracy of these calculations is highly dependent on the level of theory used, particularly for the internal energy of the tautomers. acs.org For instance, to achieve relative free energies in aqueous solutions that are close to experimental values, the internal energy (ΔEint) for isonicotinic acid tautomers is best calculated at the IEF-PCM/QCISD(T)/cc-pVTZ//IEF-PCM/B3LYP/6-31G* level. acs.org
MD simulations have revealed significant insights into the structural arrangements of isonicotinic acid in different environments. acs.org A notable finding is the solvent-dependent aggregation of the zwitterionic form. In a less polar solvent like tetrahydrofuran, molecular dynamics simulations indicated that isonicotinic acid predominantly forms a dimeric zwitterion. acs.org This structural feature is in contrast to its behavior in aqueous solution and was identified as a key reason for the failure of the ab initio/DFT + FEP/MC method to accurately predict tautomeric equilibrium in that specific solvent. acs.org
The choice of parameters and models within the simulation framework also significantly impacts the results. Studies have explored the effects of different solvent models, basis sets, and cavity models within the integral equation formalism for the polarizable continuum model (IEF-PCM). nih.govacs.org The method used to fit atomic charges to the in-solution molecular electrostatic potential, such as CHELPG or RESP, can also considerably affect the derived charges, which in turn influences the simulation outcomes. nih.govacs.org
The following table summarizes key computational approaches and findings from theoretical studies on isonicotinic acid tautomers in solution.
| Computational Method | Key Parameter Studied | Solvent(s) | Major Finding |
| IEF-PCM/B3LYP | Solvent, basis set, cavity model effects | Tetrahydrofuran, Methanol, Water | In-solution optimized geometries differ moderately but deviate from their gas-phase counterparts. nih.govacs.org |
| Ab initio/DFT + FEP/MC | Relative free energy (ΔGtot) | Tetrahydrofuran, Methanol, Water | The relative internal energy (ΔEint) is a strongly dependent factor for accurate predictions. nih.govacs.org |
| Molecular Dynamics (MD) | Solute aggregation | Tetrahydrofuran, Water | Isonicotinic acid forms a dimeric zwitterion in tetrahydrofuran, unlike in aqueous solution. acs.org |
Biological Activity and Mechanistic Research of Isonicotinic Acid N Oxide
Antituberculosis Activity of Isonicotinic Acid N-Oxide
The antimycobacterial activity of this compound has been evaluated against drug-sensitive, multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
This compound has shown significant activity against drug-sensitive strains of Mycobacterium tuberculosis. In one study, it exhibited a minimum inhibitory concentration (MIC) of 0.22 µM against a drug-sensitive strain. scispace.comresearchgate.net Another study reported that this compound was highly active against the drug-sensitive Mycobacterium tuberculosis strain ATCC 25177/H37Ra, and was found to be four-fold more active than its parent compound, isoniazid (B1672263). ekb.eg
The efficacy of this compound extends to multiple drug-resistant (MDR) strains of Mycobacterium tuberculosis. Research has demonstrated its activity against MDR strains with a reported MIC of 28.06 µM. scispace.comresearchgate.net Furthermore, this compound was found to be more active than isonicotinamide (B137802) against the multiple drug-resistant strain ATCC 35822. ekb.eg The current challenges in treating MDR tuberculosis underscore the importance of developing new therapeutic agents. nih.govmdpi.com
This compound has also been tested against extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. It displayed an MIC of 56.19 µM against an XDR strain, indicating its potential as a therapeutic agent for these highly resistant infections. scispace.comresearchgate.net The emergence of XDR tuberculosis further highlights the need for novel compounds that can overcome existing resistance mechanisms. mdpi.com
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Mycobacterium tuberculosis Strains
| Compound | Drug-Sensitive (DS) Strain (µM) | Multiple Drug-Resistant (MDR) Strain (µM) | Extensively Drug-Resistant (XDR) Strain (µM) |
|---|---|---|---|
| This compound | 0.22 | 28.06 | 56.19 |
Data sourced from studies on the biotransformation of isoniazid. scispace.comresearchgate.net
Molecular Targets and Mechanisms of Action of this compound
The mechanism of action of this compound is believed to be multifaceted, involving the inhibition of a key enzyme in mycobacterial cell wall synthesis and the generation of reactive oxygen species.
A primary molecular target of this compound is the enoyl acyl-carrier-protein reductase (InhA) enzyme. scispace.comresearchgate.net InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids. droracle.aitaylorandfrancis.compatsnap.com Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and protection. droracle.aipatsnap.com
Isoniazid, the precursor to this compound, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. ekb.egpatsnap.com This activation leads to the formation of reactive species that ultimately inhibit InhA. ekb.egpatsnap.com this compound, as an active metabolite, is also thought to directly inhibit InhA. scispace.comresearchgate.net Docking simulations have shown favorable protein-ligand interactions between this compound and the InhA enzyme. scispace.comresearchgate.net By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death. droracle.aitaylorandfrancis.com
The generation of reactive oxygen species (ROS) is another proposed mechanism contributing to the antitubercular activity of compounds related to isoniazid. The activation of isoniazid by KatG can produce a range of bactericidal reactive species. nih.gov Studies have shown that the treatment of Mycobacterium tuberculosis extracts with isoniazid leads to the production of active oxygen species, such as hydroxyl radicals. asm.orgnih.gov It is plausible that this compound may also be involved in or contribute to the generation of ROS. These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the bactericidal effect. Mycobacterium tuberculosis is known to be susceptible to oxidative stress, and the generation of ROS can overwhelm the bacterium's natural defense mechanisms. frontiersin.orgresearchgate.net
DNA Damage Induction
Aromatic N-oxides as a chemical class are sometimes considered structural alerts for mutagenicity. For instance, the potent mutagenic and carcinogenic properties of 4-nitroquinoline (B1605747) N-oxide require both the nitro and the N-oxide functional groups. Its activity is linked to the formation of DNA adducts. However, analysis of a range of aromatic N-oxides has led to a re-evaluation of the general N-oxide group as a definitive alert for mutagenicity, with alerts now being assigned to more specific subclasses like quindioxin and benzo[c] nih.govekb.egdovepress.comoxadiazole 1-oxide. In contrast, the safety profile for the related compound isonicotinic acid indicates that it is not classified as a germ cell mutagen. frontiersin.org
Involvement of Nitric Oxide (NO) Generation from Isoniazid Activation
Isoniazid (INH), the hydrazide derivative of isonicotinic acid, is a cornerstone prodrug for treating tuberculosis. ekb.eg Its antimycobacterial effect is contingent upon activation within Mycobacterium tuberculosis by the catalase-peroxidase enzyme, KatG. nih.govekb.egasm.org This activation process converts INH into a variety of reactive species that are toxic to the bacterium. nih.govekb.eg
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Significance of the N-Oxide Moiety in Biological Activity
The N-oxide moiety is a critical functional group that imparts distinct physicochemical and biological properties to heterocyclic compounds, including derivatives of isonicotinic acid. As a functional group, the N-oxide is highly polar and acts as a strong hydrogen bond acceptor. These properties can be leveraged in drug design to enhance water solubility or modify membrane permeability.
In medicinal chemistry, the heterocyclic N-oxide motif has been successfully employed as a bioisosteric replacement for the carbonyl group. In some instances, this substitution has resulted in compounds with superior enzyme inhibitory activities. X-ray crystallography has revealed that the N-O group can form crucial hydrogen bonding networks within the active site of an enzyme, inducing conformational changes that modulate the enzyme's function. Furthermore, certain pyridine (B92270) N-oxides can be activated through enzymatic reduction, a mechanism relevant to their biological effects.
Substituent Effects on Biological Activity and Metabolic Profile
The biological activity of isonicotinic acid derivatives can be significantly modulated by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.
A common strategy for developing new antitubercular agents involves the synthesis of hydrazone derivatives from isoniazid. These modifications can yield compounds effective against drug-resistant strains of M. tuberculosis. Research has indicated that derivatives with moderately increased lipophilicity often exhibit promising antitubercular activity while maintaining low cytotoxicity. For example, the table below illustrates how different ester derivatives of an isonicotinic acid hydrazone show varied activity against M. tuberculosis H37Rv.
| Derivative Moiety | MIC (μM) against M. tuberculosis H37Rv |
| 4-Chlorophenoxy-phenyl | 0.25 |
| Triclosan (B1682465) | 0.25 |
| Quinolin-8-ol | 0.25 |
| Naphthol | 0.25 |
| Terpene alcohols | 0.25 |
| Isoniazid (Reference) | 0.5 |
| Data synthesized from research findings on mutual esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid. |
The data indicate that converting the parent hydrazone into various esters with lipophilic moieties like chlorophenoxy-phenyl and triclosan can enhance the antimycobacterial potency compared to the parent drug, isoniazid.
Furthermore, studies on related heterocyclic scaffolds have shown that substitutions on the core ring system significantly influence activity. For instance, in C-1 substituted isoquinolines, modifications to the A-ring had a more substantial impact on antimycobacterial potency than changes to the B-ring's aromaticity. This highlights the importance of positional chemistry in designing active derivatives.
In Vitro and In Vivo Biological Evaluation Models
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
The Microplate Alamar Blue Assay (MABA) is a prominent in vitro method for determining the susceptibility of Mycobacterium tuberculosis and other mycobacteria to antimicrobial compounds. nih.gov It is a colorimetric and fluorometric assay that provides a quantitative measure of cell viability and proliferation. dovepress.com
The core of the assay is the redox indicator Alamar Blue, which contains the active ingredient resazurin (B115843). In its oxidized state, resazurin is blue and non-fluorescent. dovepress.com In the presence of metabolically active, viable bacteria, cellular reductases reduce resazurin to the pink and highly fluorescent compound, resorufin. ekb.egdovepress.com The absence of bacterial growth in the presence of an effective antimicrobial agent prevents this reduction, and the solution remains blue. ekb.eg
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents this color change from blue to pink. ekb.eg MABA is widely used in tuberculosis drug discovery due to its significant advantages, including its low cost, rapidity (providing results within about a week), and suitability for high-throughput screening in a 96-well microplate format. nih.govekb.eg
Macrophage Cell Line Infection Models (e.g., J774A.1)
This compound, a metabolite of the frontline anti-tuberculosis drug isoniazid, has demonstrated significant biological activity in various studies. researchgate.netekb.eg Research has explored its efficacy within macrophage cell line infection models, which are crucial for mimicking the intracellular environment where Mycobacterium tuberculosis resides. In these models, macrophages, key cells of the immune system, are infected with the bacteria, and the ability of a compound to inhibit bacterial growth within these cells is assessed.
Nitric oxide (NO), a related molecule, is known to be a critical component of the macrophage immune response to M. tuberculosis infection. consensus.app Macrophages produce NO to help control and kill the bacteria. nih.gov Studies have shown that NO can modulate macrophage responses, activating antimicrobial pathways while limiting inflammatory cytokine production. consensus.app Given that this compound contains an N-oxide moiety, its interaction with and potential modulation of macrophage functions, including nitric oxide signaling pathways, is an area of interest in understanding its anti-tuberculosis activity. The activation of isoniazid itself by the bacterial enzyme KatG generates nitric oxide, which contributes directly to its antimycobacterial action. nih.gov This connection highlights the importance of nitrogen oxide species in the fight against tuberculosis.
Time-Kill Experiments for Bactericidal Profiling
Time-kill kinetic assays are essential for determining the bactericidal or bacteriostatic nature of an antimicrobial agent. These experiments measure the rate at which a compound kills a bacterial population over time. For a compound to be considered bactericidal, it must cause a significant reduction in the number of viable bacteria, typically a 3-log10 decrease (99.9% kill), over a specified period.
This compound has been evaluated for its antituberculosis activity against drug-sensitive, multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. researchgate.net In one study, this compound was found to be highly active against a drug-sensitive strain, showing four-fold greater activity than isoniazid itself. ekb.eg Furthermore, it demonstrated greater activity than isonicotinamide against an MDR strain. ekb.eg Such potent activity suggests a bactericidal mechanism of action, which would be further elucidated by detailed time-kill kinetic studies. These studies are crucial for understanding the pharmacodynamics of the compound and its potential for effectively clearing mycobacterial infections. nih.govnih.govmdpi.com
Metabolic Studies of this compound Precursors and Derivatives
In Vitro Microsomal Metabolism Investigations
In vitro studies using liver microsomes are a standard method for investigating the metabolism of drug compounds. bioivt.com Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov These studies help to identify potential metabolic pathways and the enzymes responsible for them.
Microbial Transformation Pathways (e.g., by Aspergillus niger)
Microbial transformation studies utilize microorganisms to mimic mammalian metabolism and to produce novel metabolites of a drug. sci-hub.se The fungus Aspergillus niger has been successfully used to biotransform isoniazid, a precursor to this compound. researchgate.netscispace.com This process has been shown to yield several metabolites, including isonicotinic acid, isonicotinamide, and this compound. researchgate.net
Aspergillus niger possesses a diverse array of enzymes that can carry out various biotransformation reactions, including hydroxylation, oxidation, and reduction. sci-hub.semdpi.commdpi.com This metabolic versatility makes it a valuable tool for studying the metabolism of xenobiotics and for generating derivatives that may have improved pharmacological properties. The ability of A. niger to produce this compound from isoniazid highlights a specific metabolic pathway that is of interest for understanding the bioactivation and metabolism of this important anti-tuberculosis drug.
Identification of Key Metabolites (e.g., Isonicotinic Acid, Isonicotinamide)
The biotransformation of isoniazid by Aspergillus niger has led to the successful isolation and identification of three major metabolites: isonicotinic acid, this compound, and isonicotinamide. researchgate.netscispace.com The structures of these metabolites were elucidated using various spectroscopic techniques. This was the first report of the isolation of this compound as a metabolite from this microbial transformation process. scispace.com
Computational Drug Design and Prediction for this compound Analogues
Computational drug design, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in the development of new drug candidates. frontiersin.org These methods allow for the prediction of how a molecule will interact with its biological target and can help to guide the design of more potent and selective analogues. nevadogroup.com
For analogues of isonicotinic acid and its derivatives, molecular docking studies have been employed to investigate their binding potential to key enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). researchgate.netnih.gov In one study, the antituberculosis activity of this compound was supported by its good protein-ligand binding affinity to the InhA enzyme, with a high MolDock score. ekb.eg This finding was consistent with in vitro enzyme assay results. ekb.eg
Furthermore, in silico studies have been used to predict the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of these compounds. researchgate.net Such computational approaches are valuable for prioritizing synthesized compounds for further biological evaluation and for designing new derivatives with improved drug-like properties. mdpi.comresearchgate.netnanobioletters.commdpi.comderpharmachemica.com
Interactive Data Table of Research Findings
| Compound | Biological Activity/Finding | Model/System |
| This compound | Highly active against drug-sensitive M. tuberculosis, four-fold more active than isoniazid. ekb.eg | In vitro |
| This compound | More active than isonicotinamide against MDR M. tuberculosis. ekb.eg | In vitro |
| This compound | Good protein-ligand binding affinity to InhA enzyme. ekb.eg | In silico (Molecular Docking) |
| Isonicotinic acid | Metabolite of isoniazid biotransformation by Aspergillus niger. researchgate.netscispace.com | Microbial Transformation |
| Isonicotinamide | Metabolite of isoniazid biotransformation by Aspergillus niger. researchgate.netscispace.com | Microbial Transformation |
| 2-hydroxyisonicotinic acid | Metabolite of isonicotinic acid and isoniazid by Sarcina sp. ias.ac.in | Microbial Transformation |
| Citrazinic acid | Metabolite of isonicotinic acid and isoniazid by Sarcina sp. ias.ac.in | Microbial Transformation |
In Silico Docking Simulations (e.g., with InhA Enzyme)
In silico docking simulations have been employed to investigate the potential antitubercular activity of this compound by examining its interaction with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. google.comgoogle.com This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major constituent of the mycobacterial cell wall. mdpi.com Inhibition of InhA is a key mechanism of action for the frontline antituberculosis drug isoniazid. mdpi.com
A study involving the biotransformation of isoniazid by the fungus Aspergillus niger identified this compound as one of the metabolic products. google.comchemeo.com Subsequent molecular docking simulations revealed that this compound can favorably bind to the active site of the InhA enzyme. google.comgoogle.comchemeo.com The simulations indicated the formation of stable interactions between the compound and the amino acid residues within the enzyme's binding pocket, suggesting its potential as an InhA inhibitor. google.comgoogle.com
Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Computational methods have been utilized to predict the pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. These in silico studies are valuable in the early stages of drug discovery to assess the potential of a compound to have favorable drug-like characteristics.
Predictions for this compound suggest good oral bioavailability. google.comgoogle.comchemeo.com This indicates that the compound is likely to be efficiently absorbed from the gastrointestinal tract into the bloodstream when administered orally. Good oral bioavailability is a desirable characteristic for many drug candidates, as it allows for convenient administration. mdpi.com
Prediction of Hepatotoxicity Probability
The potential for drug-induced liver injury is a significant concern in drug development. thegoodscentscompany.comnist.gov In silico models are increasingly used to predict the hepatotoxicity probability of chemical compounds.
For this compound, computational predictions have indicated a lower probability of hepatotoxicity compared to its parent compound, isoniazid. google.comgoogle.comchemeo.com Isoniazid is a well-known hepatotoxin, and its use can lead to liver injury in some patients. thegoodscentscompany.comnist.gov The prediction of reduced hepatotoxicity for this compound suggests that this metabolite may have a more favorable safety profile in this regard.
Drug-likeness Profiling
Drug-likeness profiling assesses whether a compound possesses physicochemical properties consistent with those of known orally active drugs. A widely used set of guidelines for this assessment is Lipinski's rule of five. wikipedia.org This rule establishes four criteria for orally bioavailable compounds: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.org
This compound generally adheres to Lipinski's rule of five, suggesting it has a favorable drug-like profile. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H5NO3 | nist.gov |
| Molecular Weight | 139.11 g/mol | chemeo.comnist.gov |
| Calculated logP | 0.018 | chemeo.com |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Calculated |
| Hydrogen Bond Acceptors | 4 (two from the carboxylic acid group and two from the N-oxide group) | Calculated |
These properties indicate that this compound is a small, relatively hydrophilic molecule with a good balance of hydrogen bond donors and acceptors, which are characteristics often associated with good oral bioavailability.
Enzyme Inhibition Studies (Beyond Antituberculosis Activity)
3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) Inhibition
While direct experimental studies on the inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) by this compound are not extensively documented in publicly available literature, patent literature describes the potential for closely related compounds, specifically derivatives of nicotinic acid N-oxide, to act as inhibitors of this enzyme. google.comgoogle.com
3HAO is a key enzyme in the kynurenine (B1673888) pathway, which is involved in the metabolism of tryptophan. nih.gov This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a precursor in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov Overproduction of quinolinic acid has been implicated in various neurodegenerative diseases. google.comgoogle.com
A patent describes that derivatives of nicotinic acid N-oxide can act as competitive inhibitors of 3HAO. google.comgoogle.com The proposed mechanism of inhibition involves the chelation of the catalytically essential Fe2+ ion within the active site of the enzyme by the N-oxide derivative. google.com This interaction is thought to mimic the binding of the natural substrate, thereby blocking the enzyme's activity and reducing the production of quinolinic acid. google.com Given the structural similarity between nicotinic acid N-oxide and this compound, it is plausible that this compound could also exhibit inhibitory activity against 3HAO through a similar mechanism.
Applications and Advanced Materials Science Involving Isonicotinic Acid N Oxide
Corrosion Inhibition
Isonicotinic acid N-oxide has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents.
Application as an Inhibitor for Mild Steel in Acidic Medium
Research has shown that this compound can significantly reduce the corrosion rate of mild steel when introduced into a 2N sulfuric acid solution. ripublication.com Studies involving various concentrations of the inhibitor, ranging from 50 to 350 parts per million (ppm), have determined that the optimal concentration for achieving the highest inhibitor efficiency is 250 ppm. ripublication.com The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings in its structure, are key factors that contribute to its effectiveness as a corrosion inhibitor in acidic media. researchgate.net
The performance of this compound as a corrosion inhibitor has been evaluated using a variety of techniques, including weight loss measurements, Tafel polarization, and electrochemical impedance spectroscopy. ripublication.com These studies consistently demonstrate a reduction in corrosion current in the presence of the inhibitor, indicating a decrease in the rate of corrosion. ripublication.com
Adsorption Mechanism of Corrosion Inhibition
The primary mechanism by which this compound protects mild steel from corrosion is through adsorption onto the metal surface. ripublication.com This process involves the formation of a protective film that blocks the active sites where corrosion would typically occur. The adsorption of this compound molecules is facilitated by the presence of nitrogen and oxygen atoms in its structure, which can interact with the metal surface. ripublication.comresearchgate.net
Supramolecular Chemistry and Gelation
This compound and its derivatives are valuable components in the field of supramolecular chemistry, particularly in the formation of gels. These low-molecular-weight gelators (LMWGs) can self-assemble in a solvent to create a three-dimensional fibrous network, which is stabilized by various non-covalent interactions. nih.gov This network can then immobilize solvent molecules, resulting in the formation of a gel. nih.gov
Role of this compound in Supramolecular Gel Formation
The N-oxide moiety in this compound plays a crucial role in the gelation process. nih.govrais.is By modifying the pyridyl nitrogen to a pyridyl-N-oxide, specific hydrogen-bonding interactions can be controlled, which in turn influences the one-dimensional growth of the gel fibrils and can facilitate the formation of two-dimensional or three-dimensional networks. nih.gov For instance, in the presence of water molecules, derivatives of this compound can form hydrogen-bonded macrocycles that further interact to create a 3D network. nih.gov The concentration of the gelator is also a critical factor, with a minimum gelator concentration (MGC) being required to form a stable gel network. nih.gov
Stimuli-Responsive Properties of this compound-Based Gels
A key feature of supramolecular gels based on pyridyl-N-oxides is their responsiveness to external stimuli. mdpi.com The molecular interactions involving the N-oxide moieties are based on partial charges, allowing the gelation process to be turned "ON" or "OFF" by the presence of salts or ions. mdpi.com The interaction between the gelator molecules and cations or anions can be either constructive, leading to the enhancement or triggering of gelation, or destructive, causing the dissolution or collapse of the gel network. mdpi.com
For example, certain salts can induce gelation in solutions containing this compound derivatives at concentrations below their normal MGC. rais.ismdpi.com This anion-induced gelation has been observed in water, demonstrating the versatile and tunable nature of these materials. mdpi.com The specific response is dependent on the electrostatic interactions and the acidic or basic properties of the added ions. mdpi.com
Hydrogen-Bonded Architectures in Gelation Processes
Hydrogen bonding is a fundamental driving force in the formation of supramolecular gels from this compound derivatives. nih.govnih.gov The amide groups often present in these gelators provide complementary N-H donor and C=O acceptor sites, leading to the formation of one-dimensional chains through N-H···O=C interactions. nih.gov These chains then self-assemble into a three-dimensional network. nih.gov
The N-oxide moiety itself can participate in hydrogen bonding. For instance, the oxygen atom of the aminopyridine N-oxide can form a bifurcated hydrogen bond with water molecules, resulting in a 1D hydrogen-bonded chain of dimers, which is a crucial factor for supramolecular gelation. nih.gov The interplay of these various hydrogen-bonding interactions, including N-H···O and O-H···O, dictates the final three-dimensional structure and stability of the gel network. nih.gov
Crystal Engineering and Pharmaceutical Cocrystals
Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. A key strategy within this discipline is the formation of cocrystals, which are multi-component crystals where different molecules are held together in the same crystal lattice through non-covalent interactions. In the pharmaceutical industry, cocrystallization is a well-established technique for modifying the properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
This compound as a Coformer in Cocrystal Design
This compound is a particularly effective coformer in the design of pharmaceutical cocrystals. A coformer is a molecule that is combined with an API to form a cocrystal. The selection of an appropriate coformer is crucial as it dictates the intermolecular interactions within the crystal lattice and, consequently, the final properties of the cocrystal.
This compound possesses two key functional groups that make it an excellent candidate for forming stable cocrystals: the carboxylic acid group and the pyridine (B92270) N-oxide moiety. The carboxylic acid can act as a robust hydrogen bond donor, while the N-oxide oxygen is a strong hydrogen bond acceptor. This dual functionality allows it to form highly specific and predictable hydrogen-bonding interactions with a wide variety of APIs.
For instance, mechanochemical synthesis techniques have been successfully employed to produce cocrystals of the antibiotic ciprofloxacin (B1669076) and isonicotinic acid. nih.gov In this pairing, isonicotinic acid acts as the coformer, engaging in hydrogen bonding with the ciprofloxacin molecule to create a new crystalline phase with altered physicochemical properties. nih.gov The use of pyridine N-oxides, in general, has been explored as a strategy for developing new drug cocrystals. rsc.org
Supramolecular Synthon Hierarchy with Pyridine N-Oxide Moieties
The rational design of cocrystals relies on the concept of supramolecular synthons. These are structural units within a crystal that are formed by specific and directional intermolecular interactions, most notably hydrogen bonds. The predictability of cocrystal formation is enhanced by understanding the hierarchical nature of these synthons, which dictates that the strongest and most reliable interactions will form in preference to weaker ones.
The pyridine N-oxide moiety is a powerful functional group in the context of supramolecular synthon hierarchy. The N-oxide group is an excellent hydrogen bond acceptor. Studies of crystal structures have revealed that certain intermolecular interactions are remarkably persistent. For example, an analysis of the Cambridge Structural Database (CSD) shows a greater than 99% occurrence of the hydroxyl-pyridine supramolecular heterosynthon in crystals containing both hydroxyl and pyridine groups, indicating this is a highly favored interaction. researchgate.netfigshare.com This strong preference suggests a high rank in the synthon hierarchy. researchgate.netul.ie
When a pyridine N-oxide is present, the N-oxide oxygen atom serves as a potent hydrogen bond acceptor site. This leads to the formation of strong O–H···O=N or N–H···O=N hydrogen bonds, which are often the dominant interactions in the resulting crystal structure. This reliability allows for a more designed approach to crystal engineering, as the formation of these specific synthons can be anticipated with a high degree of confidence.
Crystal Structure Analysis of Cocrystalline Phases
The detailed characterization of cocrystalline phases is achieved through single-crystal X-ray diffraction, which provides precise information about the arrangement of molecules in the crystal lattice, including bond lengths, angles, and intermolecular distances.
In cocrystals involving this compound, the analysis typically reveals a network of hydrogen bonds dominated by the carboxylic acid and N-oxide groups. For example, in a cocrystal with an API containing a hydrogen bond donor group (like an alcohol or an amine), a primary interaction is expected to be the hydrogen bond between the API's donor group and the N-oxide's oxygen atom. Simultaneously, the carboxylic acid group of the this compound can form hydrogen bonds with acceptor sites on the API or form carboxylic acid dimers.
The table below illustrates typical hydrogen bond interactions observed in cocrystals containing pyridine N-oxide and carboxylic acid functionalities.
| Synthon Type | Donor Group | Acceptor Group | Typical Interaction | Significance |
|---|---|---|---|---|
| Heterosynthon | Carboxylic Acid (-COOH) | Pyridine N-Oxide | O–H···O=N | A very strong and reliable interaction, often driving cocrystal formation. |
| Heterosynthon | Alcohol/Phenol (-OH) | Pyridine N-Oxide | O–H···O=N | A highly persistent and predictable synthon. |
| Homosynthon | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O–H···O=C | Can form dimers, but may be disrupted by stronger acceptors like N-oxides. |
| Heterosynthon | Amine/Amide (N-H) | Pyridine N-Oxide | N–H···O=N | Important for cocrystals with APIs containing amine or amide groups. |
Luminescent Properties of this compound Coordination Polymers
Isonicotinic acid and its derivatives are valuable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their ability to bridge metal centers. researchgate.net When this compound is used as a ligand, it coordinates to metal ions, typically through the carboxylate oxygen atoms and sometimes through the N-oxide oxygen, leading to the formation of extended one-, two-, or three-dimensional structures.
These coordination polymers, particularly those involving lanthanide ions (such as Eu³⁺ or Tb³⁺), often exhibit interesting luminescent properties. acs.org The organic ligand, in this case, this compound, can act as an "antenna." It absorbs ultraviolet (UV) light efficiently and then transfers this absorbed energy to the metal center. The metal ion then emits this energy as visible light at its own characteristic wavelengths. This process, known as the antenna effect or sensitization, can lead to materials with strong and sharp emission bands, making them suitable for applications in lighting, sensing, and optical devices. researchgate.net
The luminescent properties of these materials are highly dependent on the specific metal ion and the coordination environment provided by the ligand. For example, cadmium coordination polymers constructed with pyridine-based ligands have been shown to exhibit luminescence at room temperature, with emission properties influenced by the ligand structure. mdpi.com The rigidity of the framework created by the coordination of the ligand to the metal center can reduce non-radiative decay pathways, thereby enhancing the luminescence quantum yield. mdpi.com
The table below summarizes the luminescent properties of representative coordination polymers incorporating pyridine-carboxylate type ligands.
| Complex Type | Metal Ion | Excitation λ (nm) | Emission λ (nm) | Observed Color |
|---|---|---|---|---|
| Cadmium-BPPT-BPDA Polymer | Cd(II) | 340 | 483 | Blue-Green |
| Cadmium-BPPT-IP Polymer | Cd(II) | 330 | 463 | Blue |
| Cadmium-BPPT-BTC Polymer | Cd(II) | 344 | 489 | Green |
| Zinc-Isonicotinate-MTZ Polymer | Zn(II) | - | - | Blue |
Electrochemical Applications
The unique structural and electronic properties of materials derived from this compound make them promising candidates for applications in electrochemistry, particularly in the field of energy storage.
This compound-Derived Materials as Electrode Components (e.g., for Supercapacitors)
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is largely determined by the properties of its electrode materials. Metal-organic frameworks (MOFs), constructed from metal ions and organic linkers like isonicotinic acid, have emerged as highly promising electrode materials due to their high surface area, tunable porosity, and rich redox activity.
A recent study highlighted the use of a copper-based MOF synthesized with isonicotinic acid as a high-performance electrode for an asymmetric supercapacitor. researchgate.net The material exhibited excellent electrochemical properties, demonstrating its potential for next-generation energy storage systems. The porous structure of the MOF facilitates rapid ion transport, while the redox-active copper centers contribute to a high specific capacitance through Faradaic reactions.
The performance metrics of the isonicotinic acid-based copper-MOF electrode are summarized in the table below.
| Electrochemical Parameter | Value | Conditions |
|---|---|---|
| Specific Capacitance | 1514 F g⁻¹ | at 1 A g⁻¹ |
| Energy Density | 53.8 Wh kg⁻¹ | - |
| Power Density | 800 W kg⁻¹ | - |
| Cycling Stability | 91% retention | after 8000 cycles |
These findings underscore the potential of using this compound and related compounds as building blocks for advanced electrode materials. The ability to tailor the structure and properties of these materials at the molecular level opens up new avenues for developing high-performance energy storage devices.
Q & A
Q. What are the primary synthesis routes for isonicotinic acid N-oxide, and how can their efficiency be optimized?
this compound can be synthesized via oxidation of isonicotinic acid (yield ~88%) or through microbial biotransformation of isoniazid using Aspergillus niger . Optimization involves adjusting reaction conditions (e.g., solvent systems, temperature) and monitoring purity via chromatographic methods (e.g., silica gel column chromatography with gradient elution) . Spectroscopic techniques (UV, IR, ESI-MS) are critical for verifying structural integrity .
Q. How is this compound characterized to confirm its identity and purity?
Characterization involves UV-Vis spectroscopy (λmax ~254 nm for N-oxide confirmation), IR spectroscopy (peaks at 1640–1680 cm<sup>-1</sup> for carboxylate and N-oxide groups), and ESI-MS for molecular mass validation . Purity is assessed via TLC with solvent systems like dichloromethane-methanol (8:2) and HPLC .
Q. What in vitro methods are used to evaluate its antimycobacterial activity?
Minimum inhibitory concentration (MIC) assays against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains are standard. For example, MIC values for this compound against DS, MDR, and XDR strains were 0.22 µM, 28.06 µM, and 56.19 µM, respectively . Activity is compared to parent compounds (e.g., isoniazid) to assess efficacy improvements.
Advanced Research Questions
Q. How does the N-oxide group influence electronic properties and reactivity in coordination chemistry?
The N-oxide acts as a π-donor and stabilizes carboxylate groups via field effects (σF = 1.01), as shown by computational analysis of gas-phase acidities (ΔHacid ~330 kcal/mol) . This electronic configuration enables diverse coordination modes in metal-organic frameworks (MOFs), such as bridging O atoms in Cd(II) complexes . Resonance effects (σR = -0.35) further modulate ligand-metal interactions .
Q. What structural insights explain its role as an InhA inhibitor in tuberculosis treatment?
Molecular docking and ligand-protein interaction simulations reveal favorable binding of this compound to M. tuberculosis enoyl-ACP reductase (InhA). Key interactions include hydrogen bonding with Tyr158 and hydrophobic contacts with the substrate-binding pocket . Comparative MIC data against resistant strains suggest partial evasion of katG-mediated activation mechanisms .
Q. How can contradictions in biological activity data (e.g., MIC variations across strains) be resolved?
Discrepancies in MIC values (e.g., inactivity against XDR strains for some derivatives) may arise from differences in bacterial efflux pumps or enzyme mutations. Cross-referencing MIC data with genomic profiling of resistant strains and testing in combination therapies (e.g., with azide ligands) can clarify mechanisms .
Q. What methodologies are employed to study its application in metal-organic frameworks (MOFs)?
MOF synthesis involves solvothermal reactions with transition metals (e.g., Cd(NO3)2), this compound, and bridging ligands (e.g., azide). Structural characterization via X-ray crystallography reveals 2D/3D networks stabilized by hydrogen bonds (O–H⋯N/O) and coordination geometry analysis (e.g., distorted octahedral Cd centers) .
Methodological Guidance
Q. How can researchers design experiments to optimize oral bioavailability and reduce hepatotoxicity?
Use in silico ADMET prediction tools to assess parameters like LogP and plasma protein binding. In vitro hepatotoxicity assays (e.g., HepG2 cell viability) and comparative pharmacokinetic profiling against isoniazid (e.g., higher predicted oral bioavailability) guide structural modifications .
Q. What strategies validate the reproducibility of synthesis and bioactivity studies?
Follow IUPAC guidelines for compound characterization and report detailed experimental protocols (e.g., solvent ratios, column dimensions). Independent replication of MIC assays and crystallographic data (CCDC deposition for MOFs) ensures reliability .
Q. How can computational models enhance understanding of its redox behavior?
Density functional theory (DFT) calculations (e.g., G3MP2 level) predict thermodynamic parameters like ΔHacid and substituent effects. Comparative studies with nicotinic acid N-oxide reveal differences in π-donation and field stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
